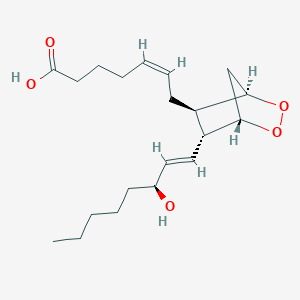
乳链菌肽 Z
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
Nisin Z is synthesized as a prepeptide and undergoes post-translational modifications to achieve its active form. These modifications include dehydration of serine and threonine residues and the formation of lanthionine and β-methyllanthionine rings, crucial for its antimicrobial activity. The biosynthetic production of nisin Z can be enhanced through various fermentation techniques and conditions. For instance, immobilization techniques have shown promise in improving nisin Z productivity, with certain methods achieving a significant increase in yield compared to free cell systems (Sonomoto et al., 2000).
Molecular Structure Analysis
The molecular structure of nisin Z plays a pivotal role in its antimicrobial function. The peptide consists of 34 amino acids, featuring five lanthionine rings that are essential for binding to the target membrane and exerting its antibacterial effects. The C-terminal region of nisin Z is particularly important for its initial interaction with target membranes, as it facilitates binding, insertion, and pore formation, leading to bacterial cell death. Modifications in the C-terminal part of nisin Z can significantly affect its antimicrobial activity and signaling capacity, highlighting the importance of its precise molecular structure for function (Breukink et al., 1997).
Chemical Reactions and Properties
Nisin Z exhibits a range of chemical reactions that underlie its antimicrobial properties. It can induce pore formation in bacterial cell membranes by interacting with lipid II, a key component in bacterial cell wall synthesis. This interaction leads to cell death through mechanisms such as depolarization of the cytoplasmic membrane and leakage of vital cell contents. The presence of specific environmental factors, such as pH and salt concentration, can influence the activity of nisin Z, indicating its susceptibility to external chemical conditions (Abee et al., 1994).
Physical Properties Analysis
The physical properties of nisin Z, such as its solubility, stability, and interaction with various media, are critical for its application. Nisin Z's effectiveness can vary depending on the composition of the surrounding environment, including the presence of lipids, proteins, and other components found in food matrices or biological systems. Its stability and activity can be affected by factors like temperature, pH, and the presence of ions, which can either enhance or inhibit its antimicrobial efficacy (Laridi et al., 2003).
Chemical Properties Analysis
Nisin Z's chemical properties, particularly its amphipathic nature and ability to form pores in bacterial membranes, are central to its mode of action. Its amphipathicity allows for effective interaction with membrane lipids, leading to the formation of pores that compromise bacterial cell integrity. Furthermore, the peptide's structure enables selective binding to lipid II, facilitating its antimicrobial activity against a wide range of Gram-positive bacteria. Studies have also explored the synergistic effects of nisin Z when combined with other antimicrobial agents, suggesting that its chemical properties can be leveraged to enhance the efficacy of traditional antibiotics (Lewies et al., 2017).
科学研究应用
改善溶解度和稳定性:乳链菌肽 Z 的溶解度和稳定性一直是研究的重点。研究表明,可以生产出具有改善功能特性的乳链菌肽 Z 突变体,从而提高中性 pH 值下的溶解度和在各种条件下的化学稳定性 (Rollema et al., 1995).
对单核细胞增生李斯特菌的抗菌作用:已发现乳链菌肽 Z 对单核细胞增生李斯特菌(食品安全中的重要病原体)有效。乳链菌肽 Z 的作用受 pH 值和温度等环境因素的影响,展示了其在食品保鲜方面的潜力 (Abee et al., 1994).
双重抗菌机制:乳链菌肽 Z 对革兰氏阳性菌和革兰氏阴性菌均表现出抗菌活性。其作用涉及不同的机制,表明其在抗菌应用中的广谱潜力 (Kuwano et al., 2005).
在中国的发展和应用:乳链菌肽在中国的发展历程突出了其作为天然绿色食品防腐剂的应用,表明其在食品安全和保鲜方面的全球影响力和重要性 (Zhang & Zhong, 2015).
在细菌膜中形成孔:对乳链菌肽 Z 的研究探索了其在透化细菌膜方面的分子机制。了解这种机制对于开发更有效的抗菌策略至关重要 (van Kraaij et al., 1998).
抗癌特性:除了其抗菌应用外,乳链菌肽 Z 在抗癌研究中也显示出潜力。它可以在癌细胞中诱导选择性细胞毒性,表明其在新型癌症疗法中的应用 (Lewies et al., 2018).
在生物医学应用中的功能化:研究已扩展到生物医学应用,例如用乳链菌肽 Z 对海藻酸钠/明胶纤维进行功能化以抑制金黄色葡萄球菌引起的感染,表明其在医疗治疗中的潜力 (Homem et al., 2021).
抗菌肽包埋:将乳链菌肽 Z 包埋在聚电解质多层膜中以创建功能化涂层,证明了其在食品、生物材料和制药等各个行业领域的实用性 (Webber et al., 2021).
在膜中的取向:对乳链菌肽在膜中的取向的研究有助于了解其抗菌机制,这对于设计有效的抗菌剂至关重要 (Breukink et al., 1998).
在牛奶中的定量分析:使用液相色谱-串联质谱法测定牛乳中乳链菌肽 A 和乳链菌肽 Z 的分析方法的研究支持了其在乳制品工业中的应用 (Ko et al., 2015).
未来方向
The continued unearthing of new natural variants from within human and animal gastrointestinal tracts has sparked interest in the potential application of nisin to influence the microbiome . Moreover, interdisciplinary approaches have taken advantage of biotechnological advancements to bioengineer nisin to produce novel variants and expand nisin functionality for applications in the biomedical field .
属性
CAS 编号 |
137061-46-2 |
|---|---|
产品名称 |
nisin Z |
分子式 |
C141H229N41O38S7 |
分子量 |
3331.05 |
同义词 |
nisin Z |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



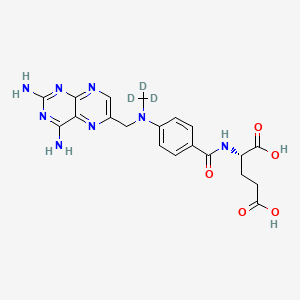
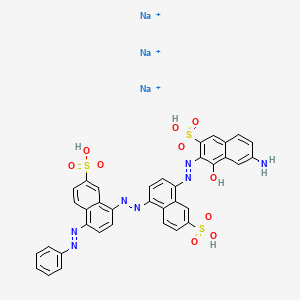
![Methyl 6-chloro-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B1148296.png)
![benzyl N-[(2S)-1-[[(1E,2S)-1-(carbamoylhydrazinylidene)-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1148298.png)
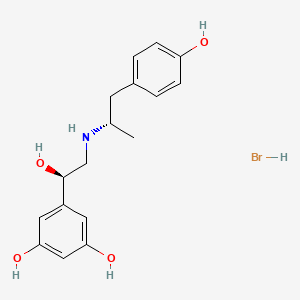
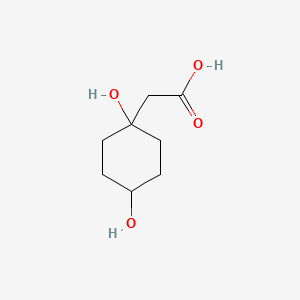
![1,3-Bis[(3-butyl-1,3-dihydro-1,1-dimethyl-2H-benz[e]indol-2-ylidene)methyl]-2,4-dihydroxycyclobutenediylium bis(inner salt)](/img/structure/B1148315.png)
![2,7-Naphthalenedisulfonic acid, 3,6-bis[(4-chloro-2-phosphonophenyl)azo]-4,5-dihydroxy-](/img/structure/B1148316.png)
